![molecular formula C16H13FOS B15179515 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene] CAS No. 85721-10-4](/img/structure/B15179515.png)
6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a furan ring fused to a thioxanthene moiety, with a fluorine atom at the 6’ position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization reaction, where the furan ring is fused to the thioxanthene moiety under controlled conditions, often using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] can be compared with other similar compounds, such as:
Spiro[furan-2(3H),9’-[9H]thioxanthene]: Lacks the fluorine atom at the 6’ position, which may result in different chemical and biological properties.
6’-Chloro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]:
6’-Bromo-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and interactions.
The uniqueness of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its analogs.
Q & A
Q. [Basic] What synthetic methodologies are recommended for 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]?
The synthesis of spirocyclic compounds like 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene] typically involves multi-step cyclization and functionalization. Key steps include:
- Spirocyclization : Use acid-catalyzed or metal-mediated cyclization to form the spiro junction between furan and thioxanthene moieties. Similar methods are described for spiro[isobenzofuran-xanthene] derivatives .
- Fluorination : Introduce fluorine at the 6' position via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMF). Ensure regioselectivity by optimizing reaction temperature and solvent polarity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Challenges : Competing side reactions (e.g., over-fluorination, ring-opening) require strict stoichiometric control and inert atmospheres.
Q. [Basic] How can spectroscopic techniques confirm the structure of this compound?
A combination of spectroscopic methods is critical:
- 1H/13C NMR : Compare experimental shifts to DFT-simulated spectra. For example, the spiro carbon (C-2) typically resonates at δ 95–105 ppm in 13C NMR, while fluorine-induced deshielding affects adjacent protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17H13FO2S) with <2 ppm error. ESI-MS in positive ion mode often shows [M+H]+ or [M+Na]+ adducts .
- X-ray Crystallography : Resolve the spiro geometry and fluorine positioning. Thioxanthene derivatives often exhibit planar xanthene rings and distorted furan moieties .
Validation : Cross-reference data with structurally analogous spiro compounds (e.g., fluorescein derivatives) .
Q. [Advanced] How can researchers resolve contradictions in reported thermodynamic stability data for thioxanthene derivatives?
Discrepancies in stability metrics (e.g., enthalpy of formation) arise from experimental vs. computational approaches. Mitigation strategies include:
- Experimental Calorimetry : Use rotating-bomb combustion calorimetry (ΔfH°solid) and vacuum-drop microcalorimetry (ΔsubH°) to measure enthalpies. For thioxanthene, ΔfH°solid = 117.4 ± 4.1 kJ·mol⁻¹ and ΔsubH° = 101.3 ± 0.8 kJ·mol⁻¹ .
- Computational Validation : Apply G3(MP2)//B3LYP methods to calculate gas-phase ΔfH°. Compare results with experimental data (e.g., 218.7 ± 4.2 kJ·mol⁻¹ for thioxanthene) .
- Phase Diagram Analysis : Characterize triple points (e.g., T = 402.71 K, p = 144.7 Pa for thioxanthene) to assess solid-liquid-vapor equilibria .
Recommendation : Replicate studies under standardized conditions (e.g., 298.15 K, 0.1 MPa) and report uncertainties.
Q. [Advanced] What strategies enhance the fluorescence quantum yield (ΦF) of this compound for bioimaging?
Improving ΦF requires optimizing electronic and steric environments:
- Substituent Effects : Introduce electron-donating groups (e.g., -OH, -OCH3) at positions 3' and 6' to stabilize excited states. Fluorine’s electron-withdrawing nature may reduce ΦF but improve photostability .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to minimize non-radiative decay. ΦF increases by 20–30% in low-viscosity solvents due to reduced collisional quenching .
- Assay Design : In oxygen radical absorbance capacity (ORAC) assays, pair the compound with fluorescein (λex = 485 nm, λem = 520 nm) and monitor fluorescence decay under oxidative stress .
Data Example :
Condition | ΦF | Lifetime (ns) |
---|---|---|
Ethanol | 0.45 | 3.2 |
Phosphate buffer | 0.32 | 2.1 |
Q. [Basic] What are the key physicochemical properties influencing solubility and stability?
- Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (∼10 mg/mL). Enhance via sulfonation or PEGylation .
- Thermal Stability : Decomposition onset at ∼220°C (TGA data). Store under argon at −20°C to prevent oxidation .
- Photostability : Susceptible to UV-induced degradation. Use amber glassware and antioxidants (e.g., BHT) in formulations .
Q. [Advanced] How can computational modeling predict biological activity mechanisms?
- Docking Studies : Simulate binding to dopamine D2 receptors (target for antipsychotics) using AutoDock Vina. Thioxanthene derivatives show binding energies <−8 kcal/mol, correlating with in vitro IC50 values .
- MD Simulations : Analyze conformational flexibility of the spiro structure in lipid bilayers (∼100 ns trajectories). Hydrophobic furan-thioxanthene interactions enhance blood-brain barrier permeability .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC50 in schizophrenia models. Fluorine’s -I effect increases receptor affinity by 15–20% .
Validation : Cross-check predictions with in vitro assays (e.g., radioligand displacement).
Q. [Basic] What analytical methods quantify this compound in complex matrices?
- HPLC-UV/Vis : Use a C18 column (150 × 4.6 mm, 5 µm), mobile phase (acetonitrile:0.1% TFA water), λ = 254 nm. Retention time ∼8.2 min .
- LC-MS/MS : MRM transitions m/z 300 → 215 (CE = 20 eV) for quantification. LOD = 0.1 ng/mL .
Q. [Advanced] How do structural modifications impact its potential as a chiral molecular switch?
- Spiro Strain : Reduce steric hindrance by substituting bulkier groups (e.g., -CF3) on the thioxanthene ring. This enhances rotational freedom for switching .
- Chiral Centers : Introduce asymmetric carbons via Sharpless epoxidation or enzymatic resolution. Enantiomeric excess (>90%) is critical for optoelectronic applications .
Application Example : Photoisomerization at 365 nm alters dipole orientation, enabling use in OLEDs .
Properties
CAS No. |
85721-10-4 |
---|---|
Molecular Formula |
C16H13FOS |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3'-fluorospiro[oxolane-2,9'-thioxanthene] |
InChI |
InChI=1S/C16H13FOS/c17-11-6-7-13-15(10-11)19-14-5-2-1-4-12(14)16(13)8-3-9-18-16/h1-2,4-7,10H,3,8-9H2 |
InChI Key |
JICWVXITXKIFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(C=C(C=C3)F)SC4=CC=CC=C42)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.